

# "1H-Pyrazole-3,5-dicarboxylic acid CAS number and structure elucidation"

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## Compound of Interest

Compound Name: **1H-Pyrazole-3,5-dicarboxylic acid**

Cat. No.: **B1209948**

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An In-depth Technical Guide on **1H-Pyrazole-3,5-dicarboxylic acid**

## Introduction

**1H-Pyrazole-3,5-dicarboxylic acid**, also known as 3,5-pyrazoledicarboxylic acid, is a heterocyclic organic compound that serves as a crucial building block in supramolecular chemistry and materials science. Its rigid structure and the presence of two carboxylic acid groups and two nitrogen atoms make it an excellent multtopic linker, or ligand, for the synthesis of coordination polymers and metal-organic frameworks (MOFs).<sup>[1][2]</sup> These materials are of significant interest to researchers due to their porous nature and potential applications in gas storage, catalysis, and sensing. This guide provides a comprehensive overview of its CAS number, a detailed protocol for its synthesis, and a thorough analysis of the techniques used for its structure elucidation, aimed at researchers, scientists, and professionals in drug development.

## Chemical Identity and Properties

The compound can exist in both anhydrous and monohydrate forms, each having a distinct CAS number. The fundamental properties are summarized in the table below for easy reference.

| Property          | Value (Anhydrous)   | Value (Monohydrate)   | Reference(s) |
|-------------------|---|---|--------------|
| IUPAC Name        | 1H-pyrazole-3,5-dicarboxylic acid                           | 1H-pyrazole-3,5-dicarboxylic acid;hydrate                   | [3][4]       |
| Synonyms          | 3,5-Pyrazoledicarboxylic acid                               | Pyrazole-3,5-dicarboxylic acid monohydrate                  | [3][4]       |
| CAS Number        | 3112-31-0   | 303180-11-2   | [3][5][6]    |
| Molecular Formula | C <sub>5</sub> H <sub>4</sub> N <sub>2</sub> O <sub>4</sub> | C <sub>5</sub> H <sub>6</sub> N <sub>2</sub> O <sub>5</sub> | [3][5]       |
| Molecular Weight  | 156.10 g/mol  | 174.11 g/mol  | [3][7]       |
| Appearance        | White to light yellow crystalline powder                    | White crystals or powder                                    | [8]          |
| Melting Point     | 287 °C (decomposition)                                      | -   |              |

## Synthesis Protocol

A common and effective method for synthesizing **1H-Pyrazole-3,5-dicarboxylic acid** is through the oxidation of 3,5-dimethyl-1H-pyrazole using a strong oxidizing agent like potassium permanganate.

## Experimental Protocol: Oxidation of 3,5-Dimethyl-1H-pyrazole

This protocol is adapted from the procedure described by Kharaneko (2016).[8]

Materials:

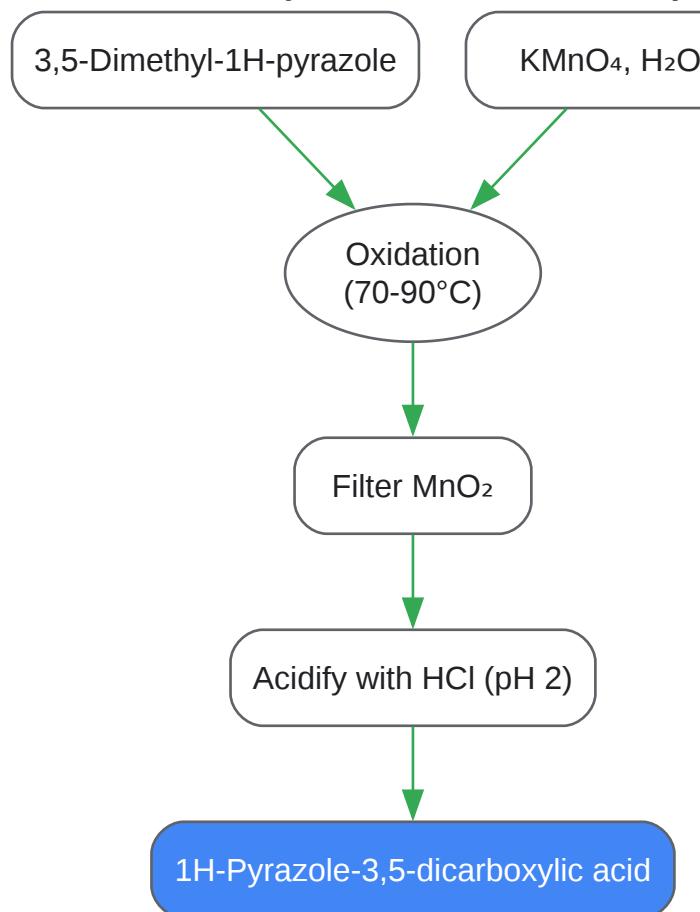
- 3,5-Dimethyl-1H-pyrazole (0.818 mol)
- Potassium permanganate (KMnO<sub>4</sub>) (3.271 mol)

- Deionized water
- Hydrochloric acid (HCl), aqueous solution

Procedure:

- Dissolve 78.5 g (0.818 mol) of 3,5-Dimethyl-1H-pyrazole in 700 mL of water, heating the solution to 70°C.
- Gradually add 517 g (3.271 mol) of potassium permanganate to the hot solution. The addition should be controlled to maintain the reaction temperature below 90°C.
- After the addition is complete, allow the mixture to cool to room temperature.
- Filter the mixture to remove the manganese dioxide ( $MnO_2$ ) precipitate. Wash the precipitate with water to ensure all the product is collected in the filtrate.
- Acidify the combined filtrate with aqueous HCl to a pH of 2.
- Allow the acidified solution to stand overnight, during which the product will precipitate.
- Filter the precipitate and wash it with water.
- The resulting white crystals are **1H-Pyrazole-3,5-dicarboxylic acid**. The reported yield is approximately 33%.[\[8\]](#)

## Synthesis of 1H-Pyrazole-3,5-dicarboxylic acid

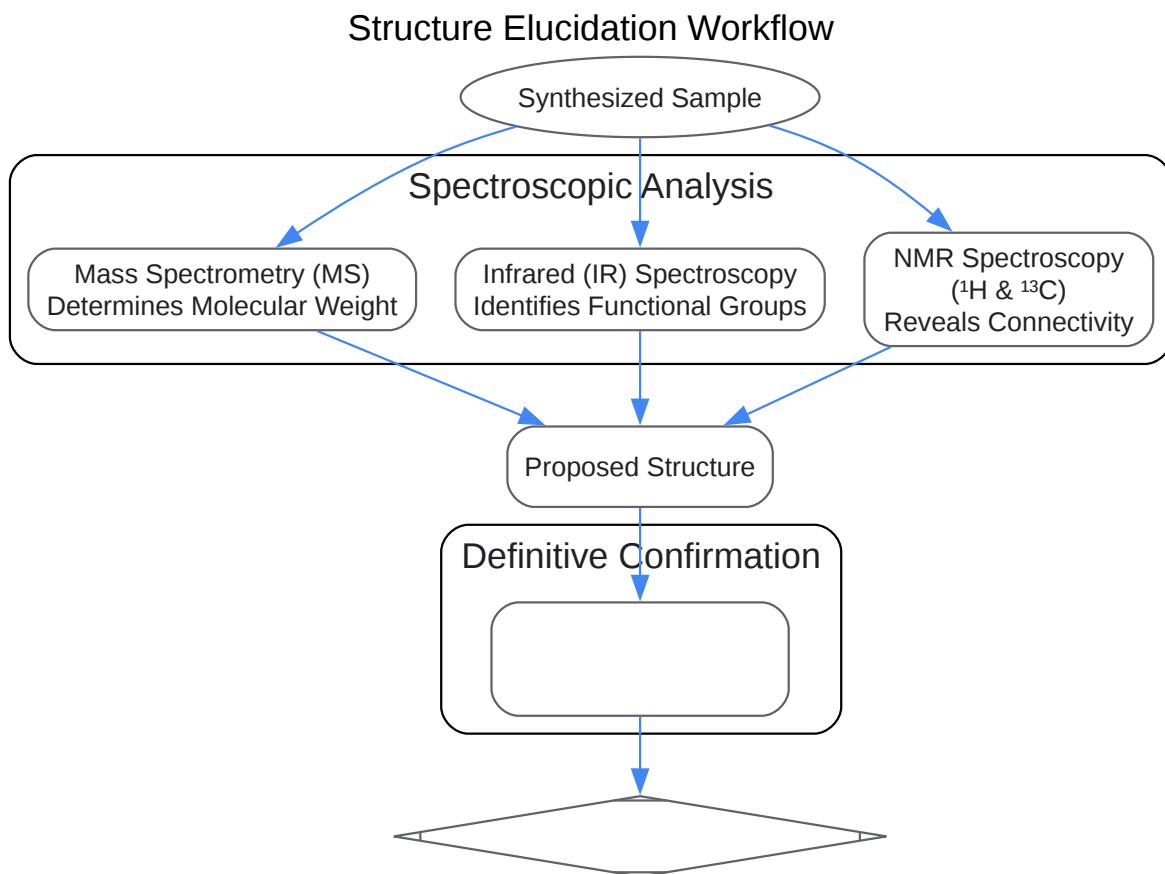


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**Figure 1.** Chemical synthesis pathway for **1H-Pyrazole-3,5-dicarboxylic acid**.

## Structure Elucidation

The determination of the molecular structure of **1H-Pyrazole-3,5-dicarboxylic acid** relies on a combination of spectroscopic techniques. Each method provides unique information that, when combined, confirms the compound's identity and connectivity. The definitive structure is often confirmed by single-crystal X-ray diffraction.

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**Figure 2.** Logical workflow for the structure elucidation of a chemical compound.

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For the anhydrous form, the molecular ion peak  $[M]^+$  is observed at an  $m/z$  (mass-to-charge ratio) of 156, which corresponds to the molecular formula  $C_5H_4N_2O_4$ .<sup>[9]</sup>

| m/z | Assignment                          | Reference(s) |
|-----|-------------------------------------|--------------|
| 156 | [M] <sup>+</sup> (Molecular Ion)    | [9]          |
| 112 | [M - CO <sub>2</sub> ] <sup>+</sup> | [3]          |
| 67  | Fragment                            | [9]          |
| 66  | Fragment                            | [9]          |
| 65  | Fragment                            | [9]          |

## Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule. The spectrum shows characteristic absorption bands for the carboxylic acid groups and the pyrazole ring.

| Wavenumber (cm <sup>-1</sup> ) | Vibration Assignment                             | Reference(s) |
|--------------------------------|--|--------------|
| 3526, 3402                     | O-H stretches (of water in the monohydrate form) | [10]         |
| ~3000 (broad)                  | O-H stretch (of carboxylic acid)                 |              |
| ~1700                          | C=O stretch (of carboxylic acid)                 |              |
| 1557 - 1204                    | Pyrazole ring stretching and bending vibrations  | [10]         |

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

<sup>1</sup>H NMR: The proton NMR spectrum is simple due to the molecule's symmetry. A key signal is a singlet for the proton at the C4 position of the pyrazole ring. The acidic protons of the carboxyl groups and the N-H of the pyrazole ring often appear as broad singlets.

| Chemical Shift ( $\delta$ )<br>ppm | Multiplicity | Integration | Assignment | Solvent             | Reference(s)                             |
|------------------------------------|--------------|-------------|------------|---------------------|--|
| 7.07 - 7.16                        | Singlet      | 1H          | C4-H       | DMSO-d <sub>6</sub> | <a href="#">[8]</a> <a href="#">[11]</a> |
| Variable (broad)                   | Singlet      | 2H          | -COOH      | DMSO-d <sub>6</sub> |  |
| Variable (broad)                   | Singlet      | 1H          | N-H        | DMSO-d <sub>6</sub> |  |

<sup>13</sup>C NMR: The carbon NMR spectrum is also expected to be simple, showing signals for the two equivalent carboxylic carbons, the two equivalent C3/C5 carbons, and the C4 carbon.

| Chemical Shift ( $\delta$ )<br>ppm | Assignment | Solvent             | Reference(s) |
|------------------------------------|------------|---------------------|--------------|
| ~160-165                           | -COOH      | DMSO-d <sub>6</sub> |              |
| ~140-145                           | C3 and C5  | DMSO-d <sub>6</sub> |              |
| ~110-115                           | C4         | DMSO-d <sub>6</sub> |              |

(Note: Specific experimental <sup>13</sup>C NMR data is less commonly reported in basic datasheets but can be found in specialized databases or literature. The values above are estimates based on typical chemical shifts for similar structures.)

## Single-Crystal X-ray Diffraction

This is the most definitive technique for structure elucidation, providing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. Crystal structure data for **1H-Pyrazole-3,5-dicarboxylic acid** and its monohydrate form are available in crystallographic databases, confirming the planar structure of the pyrazole ring and the positions of the carboxylic acid groups.[3][4]

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